molecular formula C20H22N2O3 B2943006 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-23-8

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B2943006
CAS RN: 852155-23-8
M. Wt: 338.407
InChI Key: MSPBDGADRLUTQT-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as MPMPB, is a compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry

One significant area of application is in the enantioselective synthesis of complex organic compounds. For instance, the methodology involving N-methoxy-N-methylamide derived from (S)-methylpyroglutamate showcases the utility in preparing compounds with specific stereochemistry, essential for pharmaceuticals (Calvez, Chiaroni, & Langlois, 1998).

Novel Heterocyclic Systems

Research into the synthesis of novel annulated products from aminonaphthyridinones, including compounds undergoing Hofmann rearrangement to yield new heterocyclic systems, demonstrates the compound's role in developing new chemical entities with potential biological activities (Deady & Devine, 2006).

Neuroleptic Activity

The synthesis and evaluation of benzamides for potential neuroleptic activity is another application area. Compounds designed and synthesized as potential neuroleptics, evaluated for inhibitory effects on apomorphine-induced behavior in rats, highlight the pharmaceutical research relevance (Iwanami et al., 1981).

Radiopharmaceutical Synthesis

The compound's utility extends to radiopharmaceutical chemistry, where enantioselective syntheses are critical for preparing precursors for diagnostic imaging agents (Bobeldijk et al., 1990).

Antioxidant Activity and Molecular Structure Analysis

Research into novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide showcases the analysis of molecular structure and antioxidant activity, highlighting the compound's potential in material science and pharmacology (Demir et al., 2015).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds from visnagenone and khellinone, with evaluation as anti-inflammatory and analgesic agents, illustrates the potential for developing new therapeutic drugs (Abu‐Hashem et al., 2020).

Brain Receptor Studies

The use of selective molecular imaging probes for quantification of receptor densities in the brains of Alzheimer's disease patients underlines the application in neuroscience and diagnostic research (Kepe et al., 2006).

properties

IUPAC Name

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-5-9-17(10-6-15)22(14-21-13-3-4-19(21)23)20(24)16-7-11-18(25-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPBDGADRLUTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

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